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Compound of Interest

Compound Name: R-4066

Cat. No.: B15550620 Get Quote

Disclaimer: The chemical identifier "R-4066" is associated with an opioid analgesic derivative

known as Spirodone. However, based on the request for a technical guide for researchers

focused on signaling pathways, this document will focus on the extensively studied and

clinically relevant compound R406 (Tamatinib), the active metabolite of the spleen tyrosine

kinase (Syk) inhibitor, Fostamatinib.

This guide provides a comprehensive overview of the chemical properties, mechanism of

action, and key experimental data for R406, tailored for researchers, scientists, and

professionals in drug development.

Chemical Identifiers
A summary of the key chemical identifiers for R406 (Tamatinib) is presented below.
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Identifier Type Value

CAS Number 841290-53-1

IUPAC Name

6-((5-fluoro-2-((3,4,5-

trimethoxyphenyl)amino)pyrimidin-4-

yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1]

[2]oxazin-3(4H)-one

PubChem CID 11166611

ChEMBL ID CHEMBL487135

SMILES

CN1C(=O)C(C)

(C)OC2=C(N=C(C=C12)F)NC3=NC(=NC=C3F)

NC4=CC(=C(C(=C4)OC)OC)OC

InChI Key ZVFXEHSJPKPKDW-UHFFFAOYSA-N

Mechanism of Action: Inhibition of Spleen Tyrosine
Kinase (Syk)
R406 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine

kinase crucial for signaling in various hematopoietic cells.[3] Syk plays a central role in the

signaling cascades initiated by the activation of immunoreceptors, including B-cell receptors

(BCRs) and Fc receptors (FcRs).[2][4]

Fostamatinib is a prodrug that is converted to its active metabolite, R406, in the body.[5] R406

exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the Syk

enzyme, thereby inhibiting its kinase activity.[2][6] This inhibition disrupts downstream signaling

pathways that are critical for the activation of immune cells such as B cells, mast cells, and

macrophages.[3][4]

In the context of chronic immune thrombocytopenia (ITP), autoantibodies bind to platelets,

marking them for destruction by macrophages in the spleen and liver via Fcγ receptors

(FcγRs).[1][7] By inhibiting Syk, R406 blocks the FcγR-mediated signaling in macrophages,

which in turn reduces the phagocytosis and destruction of antibody-coated platelets.[5][7] This

leads to an increase in platelet counts in patients with ITP.
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Quantitative Data
The following table summarizes key quantitative data regarding the inhibitory activity of R406.

Parameter Value Target Notes

IC₅₀ 41 nM Syk

The half maximal

inhibitory

concentration,

indicating the

concentration of R406

needed to inhibit 50%

of Syk activity.[6]

Ki 30 nM Syk

The inhibition

constant, representing

the binding affinity of

R406 to the ATP

binding pocket of Syk.

[6]

Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by R406.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://go.drugbank.com/drugs/DB12010
https://go.drugbank.com/drugs/DB12010
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Macrophage

Fcγ Receptor Syk
Activation Downstream Signaling

(e.g., PI3K, PLCγ)
Phosphorylation

Phagocytosis of
Antibody-Coated Platelets

ActivationAntibody-Coated
Platelet

Binding

R406 (Tamatinib)
Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Studies

In Vivo Studies

Clinical Development

Biochemical Kinase Assay
(IC₅₀, Ki determination)

Cell-Based Assays
(e.g., Phagocytosis, B-cell activation)

Kinase Selectivity Profiling

Pharmacokinetics/
Pharmacodynamics (PK/PD)

Animal Models of Disease
(e.g., ITP mouse model)

Toxicology Studies

Phase I Trials
(Safety, PK in humans)

Phase II Trials
(Efficacy, Dose-ranging)

Phase III Trials
(Pivotal Efficacy & Safety)

Regulatory Approval
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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